molecular formula C22H30N2O4S2 B3995352 N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide

N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide

Cat. No.: B3995352
M. Wt: 450.6 g/mol
InChI Key: JFRSEHLLROKUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a sulfonamide . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C21H29N3O4S2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .

Properties

IUPAC Name

N-[2,6-dimethyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-16-6-9-20(10-7-16)29(25,26)23(5)22-18(3)8-11-21(19(22)4)30(27,28)24-14-12-17(2)13-15-24/h6-11,17H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRSEHLLROKUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide
Reactant of Route 2
N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide
Reactant of Route 3
N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide
Reactant of Route 4
N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide

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